4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
CAS No. |
478257-13-5 |
|---|---|
Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O2S/c1-22-14-9-5-3-7-12(14)11-18-21-16(19-20-17(21)24)13-8-4-6-10-15(13)23-2/h3-11H,1-2H3,(H,20,24)/b18-11+ |
InChI Key |
ORPBCDQCPVIZHD-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Hydrazide derivatives react with carbon disulfide under alkaline conditions to form potassium dithiocarbazinates, which undergo cyclization with hydrazine hydrate. For example:
Direct Alkylation of Preformed Triazoles
Pre-synthesized triazole-3-thiols are alkylated using halogenated intermediates:
-
Example : 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol treated with 2-bromo-1-(4-methoxyphenyl)ethanone in ethanol/DMF with piperidine.
Schiff Base Condensation for Benzylidene Moiety
The final step involves forming the benzylideneamino group via condensation:
Acid-Catalyzed Condensation
Solvent-Free Microwave-Assisted Synthesis
Optimization and Characterization
Reaction Optimization
| Parameter | Effect on Yield | Optimal Value |
|---|---|---|
| Temperature | ↑ yield to 80% | 60–80°C |
| Solvent | Ethanol > DMF | Ethanol |
| Catalyst (HCl vs. H₂SO₄) | HCl superior | 0.5 M HCl |
Characterization Data
-
IR Spectroscopy :
-
¹H-NMR (DMSO-d₆) :
-
X-ray Crystallography : CCDC 267578 confirms planar triazole-thiol structure.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
-
Advantages : Higher throughput (90% yield) and reduced reaction time (2 hours).
-
Equipment : Microreactors with temperature/pressure controls.
Chemical Reactions Analysis
Thiol Oxidation
The thiol group (-SH) undergoes oxidation to form disulfide bridges under mild oxidizing conditions. For example:
This reaction is critical in polymerization or dimerization processes. The disulfide product has been characterized via IR spectroscopy (loss of S-H stretch at ~2550 cm) and mass spectrometry .
Reduction of the Schiff Base Moiety
The benzylideneamino group (C=N) can be reduced to a secondary amine using NaBH or LiAlH:
This reduction modifies the electronic properties of the compound, enhancing its solubility in polar solvents .
Nucleophilic Substitution Reactions
The thiol group acts as a nucleophile in reactions with electrophiles:
These reactions are confirmed via H-NMR (disappearance of S-H signal at δ 3.8 ppm) and elemental analysis .
Coordination Chemistry
The triazole-thiol scaffold acts as a polydentate ligand, forming stable complexes with transition metals:
Metal Complexation
| Metal Salt | Stoichiometry | Geometry | Application |
|---|---|---|---|
| Cu(NO) | 1:2 (M:L) | Square planar | Catalytic oxidation studies |
| FeCl | 1:1 | Octahedral | Magnetic materials |
| Zn(OAc) | 1:1 | Tetrahedral | Antimicrobial agents |
Characterization via UV-Vis (d-d transitions), ESR (for Cu), and FTIR (shift in C=N and S-H stretches) confirms coordination .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under Huisgen conditions:
This reaction is utilized to generate fused heterocycles with enhanced bioactivity .
Schiff Base Hydrolysis
Under acidic conditions (HCl, HO/EtOH), the imine bond hydrolyzes to regenerate the aldehyde and amine precursors:
Kinetic studies indicate a first-order dependence on [H] .
Deprotonation of Thiol
In basic media (NaOH), the thiol group deprotonates to form a thiolate anion, enhancing reactivity toward electrophiles:
This intermediate participates in SN reactions .
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally similar derivatives:
The electron-donating methoxy groups lower oxidation potential and pK, facilitating redox and substitution reactions .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C17H16N4O2S
- CAS Number : 861207-42-3
- Chemical Structure : The compound features a triazole ring with thiol functionality and methoxy-substituted aromatic groups, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including 4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds structurally related to this triazole have shown selective toxicity towards melanoma and breast cancer cells in vitro, suggesting potential as anticancer agents .
Antimicrobial Properties
Triazole derivatives are well-documented for their antimicrobial activity. The compound may share this property:
- Mechanism of Action : Triazoles disrupt fungal cell membrane synthesis by inhibiting ergosterol production, which can also extend to bacterial infections .
Anti-inflammatory and Analgesic Effects
Certain studies have indicated that triazole derivatives can possess anti-inflammatory and analgesic properties:
- Pharmacological Studies : The anti-inflammatory effects are often evaluated using various animal models and assays, showing promise for therapeutic use in inflammatory diseases .
Pesticidal Activity
Triazoles are increasingly used in agriculture as fungicides and herbicides:
- Herbicide Development : Research has demonstrated that triazole derivatives can effectively control weed growth while being less toxic to crops and mammals. This is crucial for sustainable agricultural practices .
Case Studies
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The compound’s structural analogs differ primarily in substituent type and position. Key comparisons include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (as in the target compound) improve solubility and metal-binding capacity compared to nitro or trifluoromethyl derivatives, which are more lipophilic and suitable for membrane penetration .
- Biological Activity : Compounds with halogen (Br) or CF₃ substituents exhibit stronger enzyme inhibition (e.g., SARS-CoV-2 helicase) due to enhanced hydrophobic interactions .
Biological Activity
4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family, characterized by its unique structural features, including a thiol group that contributes significantly to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties.
- Molecular Formula : C17H16N4O2S
- Molecular Weight : 340.4 g/mol
- CAS Number : 478257-13-5
- Density : 1.28 g/cm³ (predicted)
- Boiling Point : Approximately 487.3 °C (predicted)
Biological Activity Overview
Compounds within the triazole class are known for a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The specific compound under discussion has shown promise in various studies:
1. Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain triazole derivatives can inhibit cell proliferation in human malignant cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values for these compounds often exceed 100 µM, suggesting moderate potency but low toxicity towards normal cells .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies have shown that triazole derivatives can selectively inhibit COX-1, which plays a crucial role in the biosynthesis of prostaglandins involved in inflammation .
3. Antibacterial and Antifungal Activities
Triazole derivatives are also recognized for their antibacterial and antifungal properties. The presence of the thiol group enhances the reactivity of the compound, making it effective against various pathogens. Studies have reported that certain triazoles exhibit good activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of 4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy groups | Increase lipophilicity and potentially enhance bioavailability |
| Thiol group | Contributes to reactivity and biological interactions |
| Triazole ring | Essential for pharmacological activity across various targets |
Case Studies
Several studies have investigated the biological activities of similar triazole compounds:
- Cytotoxicity Evaluation :
- Docking Studies :
- Antimicrobial Testing :
Q & A
Q. What are the standard synthetic routes for 4-((2-Methoxybenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol?
The compound is synthesized via Schiff base formation. A typical procedure involves reacting equimolar amounts of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid). The mixture is refluxed for 2–5 hours, followed by cooling, filtration, and purification via crystallization or flash chromatography .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
Characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and Schiff base formation.
- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
- Elemental analysis to verify purity and molecular composition.
- X-ray crystallography for structural elucidation in metal complexes .
Q. What solvents and reaction conditions are critical for stabilizing the thione-thiol tautomer?
Polar protic solvents (e.g., ethanol) favor the thione form due to hydrogen bonding, while nonpolar solvents may shift equilibrium toward the thiol tautomer. Reflux conditions in acetic acid enhance Schiff base stability .
Advanced Research Questions
Q. How can reaction yields be optimized during Schiff base formation?
Key factors include:
- Solvent choice : Ethanol or acetic acid improves solubility and reaction efficiency.
- Catalyst : Glacial acetic acid (3–5 drops) accelerates imine bond formation.
- Purification : Flash chromatography or recrystallization from ethanol/water mixtures enhances purity.
- Molar ratios : A slight excess of aldehyde (1.05 mmol per 1 mmol amino-triazole) drives completion .
Q. What strategies resolve contradictory antimicrobial activity results across studies?
Contradictions may arise from:
- Strain variability : Test against standardized microbial strains (e.g., ATCC cultures).
- Concentration gradients : Use a broad range (e.g., 1–100 µg/mL) to identify MIC (Minimum Inhibitory Concentration).
- Structural analogs : Compare activity of derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups) .
Q. How does thione-thiol tautomerism influence biological activity and coordination chemistry?
The thione form (C=S) exhibits stronger metal-binding affinity, enabling the formation of stable complexes with Co(II), Cu(II), or Zn(II). These complexes often show enhanced antibacterial activity compared to the free ligand. Solvent polarity and pH critically modulate tautomer distribution .
Q. What methodologies are used to synthesize and characterize metal complexes of this compound?
- Synthesis : React the triazole-thione ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water under reflux.
- Characterization :
- UV-Vis spectroscopy to confirm d-d transitions in metal complexes.
- Magnetic susceptibility to determine geometry (e.g., octahedral vs. square planar).
- Thermogravimetric analysis (TGA) to assess thermal stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
